molecular formula C34H47F4N9O7S3 B561716 2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6 -biotinamidocaproyl)-L-lysinyl]ethyl 2-Carboxyethyl Disulfide CAS No. 1356841-73-0

2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6 -biotinamidocaproyl)-L-lysinyl]ethyl 2-Carboxyethyl Disulfide

Cat. No.: B561716
CAS No.: 1356841-73-0
M. Wt: 865.98
InChI Key: XZNRURXPARSEIP-IDFUSXCJSA-N
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Description

The compound “2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6 -biotinamidocaproyl)-L-lysinyl]ethyl 2-Carboxyethyl Disulfide” is a complex organic molecule that likely features a combination of peptide-like structures, azido groups, and disulfide linkages. Such compounds are often of interest in fields like medicinal chemistry and biochemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would likely involve multiple steps, including:

    Peptide Bond Formation: Using coupling reagents like carbodiimides (e.g., DCC) to form amide bonds between amino acids.

    Disulfide Bond Formation: Oxidation of thiol groups to form disulfide linkages, possibly using oxidizing agents like iodine or hydrogen peroxide.

    Azido Group Introduction: Nucleophilic substitution reactions to introduce azido groups, often using sodium azide.

Industrial Production Methods

Industrial production would require optimization of these steps for scalability, including:

    Automated Peptide Synthesizers: For efficient peptide bond formation.

    Continuous Flow Reactors: For controlled oxidation and azido group introduction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol groups can undergo oxidation to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiols using reducing agents like dithiothreitol (DTT).

    Substitution: The azido group can participate in click chemistry reactions, such as the Huisgen cycloaddition.

Common Reagents and Conditions

    Oxidizing Agents: Iodine, hydrogen peroxide.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Click Chemistry Reagents: Copper(I) catalysts for azide-alkyne cycloaddition.

Major Products

    Disulfide-Linked Peptides: Formed through oxidation.

    Thiol-Containing Peptides: Formed through reduction.

    Triazole-Linked Compounds: Formed through click chemistry.

Scientific Research Applications

This compound could have several applications, including:

    Medicinal Chemistry: Potential use as a drug or drug precursor due to its complex structure and functional groups.

    Bioconjugation: The azido group allows for click chemistry, useful in attaching the compound to biomolecules.

    Biochemical Studies: Studying the effects of disulfide bonds and azido groups in biological systems.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to active sites or through covalent modification.

    Protein-Protein Interactions: Disulfide bonds could stabilize or disrupt protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Peptides with Disulfide Bonds: Such as insulin, which has disulfide linkages crucial for its activity.

    Azido-Containing Compounds: Used in click chemistry for bioconjugation.

Uniqueness

This compound’s combination of peptide-like structure, disulfide bonds, and azido groups makes it unique, offering multiple functional handles for chemical and biological studies.

Properties

IUPAC Name

3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H47F4N9O7S3/c35-26-25(27(36)29(38)31(28(26)37)46-47-39)33(53)43-19(32(52)42-15-17-57-56-16-12-24(50)51)8-5-7-14-41-22(48)10-2-1-6-13-40-23(49)11-4-3-9-21-30-20(18-55-21)44-34(54)45-30/h19-21,30H,1-18H2,(H,40,49)(H,41,48)(H,42,52)(H,43,53)(H,50,51)(H2,44,45,54)/t19-,20-,21-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNRURXPARSEIP-IDFUSXCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)NCCSSCCC(=O)O)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)NCCSSCCC(=O)O)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47F4N9O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724509
Record name 3-{[2-({N~2~-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysyl}amino)ethyl]disulfanyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

866.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356841-73-0
Record name 3-{[2-({N~2~-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysyl}amino)ethyl]disulfanyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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